molecular formula C18H12FN5O2S B11193285 N-(2-fluorobenzyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazole-2-carboxamide

N-(2-fluorobenzyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazole-2-carboxamide

Cat. No.: B11193285
M. Wt: 381.4 g/mol
InChI Key: PRIPKKKMUOKHHR-UHFFFAOYSA-N
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Description

N-[(2-FLUOROPHENYL)METHYL]-4-[3-(PYRIDIN-4-YL)-1,2,4-OXADIAZOL-5-YL]-1,3-THIAZOLE-2-CARBOXAMIDE is a complex organic compound that features a combination of fluorophenyl, pyridinyl, oxadiazolyl, and thiazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-FLUOROPHENYL)METHYL]-4-[3-(PYRIDIN-4-YL)-1,2,4-OXADIAZOL-5-YL]-1,3-THIAZOLE-2-CARBOXAMIDE typically involves multi-step organic reactions. One common approach includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-[(2-FLUOROPHENYL)METHYL]-4-[3-(PYRIDIN-4-YL)-1,2,4-OXADIAZOL-5-YL]-1,3-THIAZOLE-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the fluorophenyl and pyridinyl sites.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[(2-FLUOROPHENYL)METHYL]-4-[3-(PYRIDIN-4-YL)-1,2,4-OXADIAZOL-5-YL]-1,3-THIAZOLE-2-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2-FLUOROPHENYL)METHYL]-4-[3-(PYRIDIN-4-YL)-1,2,4-OXADIAZOL-5-YL]-1,3-THIAZOLE-2-CARBOXAMIDE involves its interaction with specific molecular targets. For instance, it may bind to enzyme active sites or receptor proteins, thereby modulating their activity. The pathways involved could include inhibition of DNA synthesis, disruption of cell signaling pathways, or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2-FLUOROPHENYL)METHYL]-4-[3-(PYRIDIN-4-YL)-1,2,4-OXADIAZOL-5-YL]-1,3-THIAZOLE-2-CARBOXAMIDE stands out due to its multi-functional structure, combining several bioactive moieties into a single molecule. This structural complexity allows for diverse interactions with biological targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C18H12FN5O2S

Molecular Weight

381.4 g/mol

IUPAC Name

N-[(2-fluorophenyl)methyl]-4-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)-1,3-thiazole-2-carboxamide

InChI

InChI=1S/C18H12FN5O2S/c19-13-4-2-1-3-12(13)9-21-16(25)18-22-14(10-27-18)17-23-15(24-26-17)11-5-7-20-8-6-11/h1-8,10H,9H2,(H,21,25)

InChI Key

PRIPKKKMUOKHHR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)C2=NC(=CS2)C3=NC(=NO3)C4=CC=NC=C4)F

Origin of Product

United States

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